CAS number for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid
CAS number for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid
An In-Depth Technical Guide to (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative that, while not extensively cataloged with a unique CAS number, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a key feature in numerous FDA-approved drugs, valued for its ability to modulate a wide array of biological targets.[1] This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this specific molecule, grounded in established chemical principles and analogous reactions. Furthermore, it explores the compound's potential therapeutic applications by examining the structure-activity relationships of related pyrazole derivatives, thereby offering a roadmap for its investigation as a novel bioactive agent.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5][6] The structural rigidity and the capacity for its nitrogen atoms to act as hydrogen bond donors and acceptors allow pyrazole-based molecules to effectively interact with various biological macromolecules.
The target molecule, (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid, incorporates several key features that make it a compelling candidate for drug discovery programs:
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A Brominated Pyrazole Core: The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries.[7]
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An Isopropyl Group: This lipophilic group at the 3-position can enhance binding affinity to protein targets through hydrophobic interactions.
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An Acetic Acid Moiety: The N1-acetic acid group introduces a carboxylic acid function, which can act as a key pharmacophore, mimicking a phosphate group or engaging in crucial hydrogen bonding interactions within an active site.
This guide will provide a detailed protocol for the de novo synthesis and characterization of this compound, starting from the commercially available precursor, 4-bromo-3-isopropyl-1H-pyrazole.
Proposed Synthesis and Experimental Workflow
The synthesis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid can be efficiently achieved through a two-step process involving N-alkylation of the pyrazole ring followed by ester hydrolysis.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate
This procedure is based on standard N-alkylation methods for pyrazoles.[8][9][10]
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-isopropyl-1H-pyrazole (1.0 eq).[11]
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Solvation: Dissolve the pyrazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Deprotonation: Add a base (e.g., potassium carbonate, K₂CO₃, 1.5 eq, or sodium hydride, NaH, 1.1 eq, handled with appropriate care) to the solution and stir for 30 minutes at room temperature to deprotonate the pyrazole nitrogen. The choice of base is critical; K₂CO₃ is a milder and safer option, while NaH often provides higher yields for less reactive systems.
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Alkylation: Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture.
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Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude ester can be purified by column chromatography on silica gel.
Step 2: Synthesis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (Saponification)
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Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
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Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the ester by TLC.
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Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. The desired carboxylic acid should precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid.
Physicochemical Properties and Characterization
As this compound is not widely cataloged, the following properties are estimated based on its structure and data from analogous compounds.
| Property | Estimated Value |
| Molecular Formula | C₈H₁₁BrN₂O₂ |
| Molecular Weight | 247.09 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 |
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl protons (a doublet and a septet), the methylene protons of the acetic acid group (a singlet), and the pyrazole ring proton (a singlet).[12]
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¹³C NMR: The carbon NMR will show characteristic peaks for the carboxylic acid carbonyl, the pyrazole ring carbons, the methylene carbon, and the isopropyl carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which provides definitive confirmation of the elemental composition.[12]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), and C-Br stretching vibrations.
Potential Applications in Drug Discovery
The structural motifs within (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid suggest several promising avenues for therapeutic investigation. Pyrazole derivatives are known to target a wide range of biological pathways.[5][6][13]
Anti-inflammatory and Analgesic Potential
Many pyrazole-containing compounds, most notably Celecoxib, are potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The acetic acid moiety of the target compound could potentially interact with the active site of enzymes like COX, making it a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID).[4]
Anticancer Activity
Substituted pyrazoles have been extensively investigated as anticancer agents.[14][15] They have been shown to inhibit various protein kinases, which are often dysregulated in cancer cells. The N-alkyl pyrazole structure is a common feature in many kinase inhibitors.[9] The title compound could be evaluated for its cytotoxic effects against various cancer cell lines and for its ability to inhibit key oncogenic kinases.
Synthetic Building Block
The bromine atom at the 4-position of the pyrazole ring is a key feature that allows this molecule to serve as a versatile intermediate for further chemical elaboration. Using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, a wide variety of substituents can be introduced at this position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[7][16]
Conclusion
While a dedicated is not readily found in public databases, this guide provides a robust and scientifically-grounded pathway for its synthesis and characterization. By leveraging established methodologies for the N-alkylation of pyrazoles, researchers can reliably produce this compound for further investigation. The inherent structural features of this molecule, combined with the proven therapeutic relevance of the pyrazole scaffold, position it as a valuable candidate for screening in drug discovery programs targeting inflammation, cancer, and other disease areas. The protocols and insights provided herein are intended to empower researchers to explore the full potential of this and related novel chemical entities.
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- N-alkylation method of pyrazole.
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